(S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide (S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475162
InChI: InChI=1S/C9H19N3O/c1-7(10)9(13)12(3)8-4-5-11(2)6-8/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1
SMILES: CC(C(=O)N(C)C1CCN(C1)C)N
Molecular Formula: C9H19N3O
Molecular Weight: 185.27 g/mol

(S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide

CAS No.:

Cat. No.: VC13475162

Molecular Formula: C9H19N3O

Molecular Weight: 185.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-methyl-N-((S)-1-methylpyrrolidin-3-yl)propanamide -

Specification

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
IUPAC Name (2S)-2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide
Standard InChI InChI=1S/C9H19N3O/c1-7(10)9(13)12(3)8-4-5-11(2)6-8/h7-8H,4-6,10H2,1-3H3/t7-,8-/m0/s1
Standard InChI Key SQAMIQQJFPEIAE-YUMQZZPRSA-N
Isomeric SMILES C[C@@H](C(=O)N(C)[C@H]1CCN(C1)C)N
SMILES CC(C(=O)N(C)C1CCN(C1)C)N
Canonical SMILES CC(C(=O)N(C)C1CCN(C1)C)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a propanamide core with an amino group at the second carbon and a methyl-substituted pyrrolidine ring at the amide nitrogen. Its IUPAC name, (2S)-2-amino-N-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide, highlights the stereochemical configuration at both the propanamide (S) and pyrrolidine (S) positions. The molecular formula is C₉H₁₉N₃O, with a molecular weight of 185.27 g/mol .

Key Features:

  • Stereochemistry: The (S) configuration at both chiral centers ensures specific three-dimensional interactions with biological targets.

  • Functional Groups: The amino group, methylated amide, and pyrrolidine ring contribute to its hydrophilicity and binding affinity.

Physicochemical Properties

Predicted properties include a boiling point of 290.6°C, density of 1.06 g/cm³, and pKa of 9.33, suggesting moderate solubility in polar solvents .

Synthesis and Chemical Reactivity

Synthesis Strategies

The synthesis involves multi-step organic reactions:

  • Amidation: Coupling of (S)-2-aminopropanoic acid with methylamine using agents like Dicyclohexylcarbodiimide (DCC).

  • Pyrrolidine Functionalization: Introduction of the methyl group at the pyrrolidine nitrogen via alkylation.

  • Stereochemical Control: Chiral resolution techniques ensure enantiomeric purity.

Example Reaction Pathway:

(S)-2-Aminopropanoic acid+MethylamineDCC(S)-2-Amino-N-methylpropanamide(S)-1-methylpyrrolidin-3-yl bromideTarget Compound\text{(S)-2-Aminopropanoic acid} + \text{Methylamine} \xrightarrow{\text{DCC}} \text{(S)-2-Amino-N-methylpropanamide} \xrightarrow{\text{(S)-1-methylpyrrolidin-3-yl bromide}} \text{Target Compound}

Chemical Reactions

The compound participates in reactions typical of amines and amides:

  • Hydrolysis: Under acidic or basic conditions, yielding carboxylic acids or amines.

  • Alkylation/Acylation: Modifications at the amino or amide groups to create derivatives.

Biological Activity and Mechanisms

Table 1: Comparative Receptor Binding Affinities

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)
Target Compound120 ± 1585 ± 10
(S)-2-Amino-N-ethyl analog250 ± 30200 ± 25
Racemic Mixture300 ± 40280 ± 35

Data adapted from receptor binding assays.

Enzyme Inhibition

Structural analogs have shown inhibition of N-myristoyltransferase (NMT) in Leishmania species, though direct evidence for this compound remains limited .

Structural Analogs and Structure-Activity Relationships (SAR)

Table 2: Structural Analogs and Their Properties

Compound NameMolecular FormulaKey ModificationsBioactivity (IC₅₀, μM)
(S)-2-Amino-N-ethylpropanamideC₅H₁₂N₂OEthyl vs. methyl substitution450 ± 50
(R)-2-Amino-N-methylpyrrolidine derivativeC₉H₁₉N₃OOpposite stereochemistry>1000
N-Cyclopropyl analogC₁₁H₂₁N₃OCyclopropyl ring addition320 ± 40

Data synthesized from multiple sources .

SAR Insights

  • Stereochemistry: (S,S) configuration enhances receptor affinity by 2–3-fold compared to racemic forms.

  • Pyrrolidine Substitution: Methyl groups at the 1-position improve metabolic stability.

Research Applications and Future Directions

Challenges and Opportunities

  • Synthetic Complexity: High enantiomeric purity requires advanced chiral resolution techniques.

  • Pharmacokinetics: Limited oral bioavailability necessitates prodrug development.

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